![molecular formula C15H11N4O2+ B13778661 5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one](/img/structure/B13778661.png)
5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one is a complex organic compound that belongs to the class of triazoloquinolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoline moiety, along with a pyrrole ring and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a quinoline derivative with a triazole precursor in the presence of a suitable catalyst can lead to the formation of the triazoloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes large-scale reactions in batch or continuous flow reactors, followed by purification steps such as crystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced under specific conditions to modify the triazole or quinoline rings.
Substitution: Functional groups on the quinoline or triazole rings can be substituted with other groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the triazoloquinoline core .
Wissenschaftliche Forschungsanwendungen
5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Wirkmechanismus
The mechanism of action of 5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone
- 1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone
Uniqueness
The uniqueness of 5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one lies in its specific structural features, such as the hydroxymethyl group and the combination of triazole, quinoline, and pyrrole rings. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H11N4O2+ |
|---|---|
Molekulargewicht |
279.27 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one |
InChI |
InChI=1S/C15H10N4O2/c20-8-10-7-14-17-18-15(21)19(14)13-6-9(3-4-11(10)13)12-2-1-5-16-12/h1-7,20H,8H2/p+1 |
InChI-Schlüssel |
XDKKMYPHFSXIHI-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CNC(=C1)C2=CC3=C(C=C2)C(=CC4=[N+]3C(=O)N=N4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


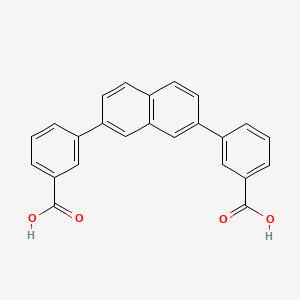
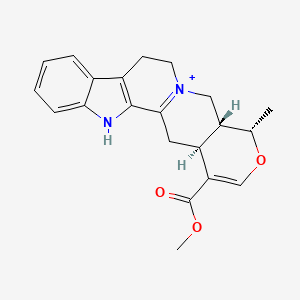
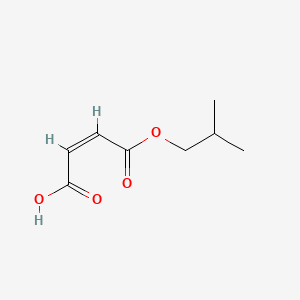
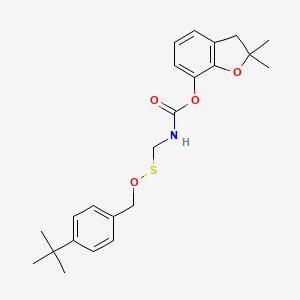



![6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol](/img/structure/B13778620.png)
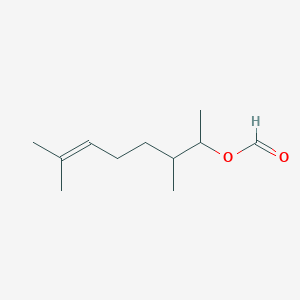
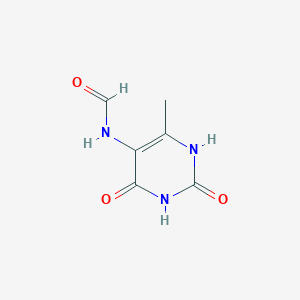
![Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-](/img/structure/B13778630.png)
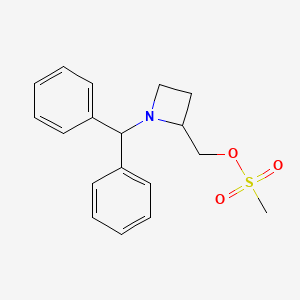
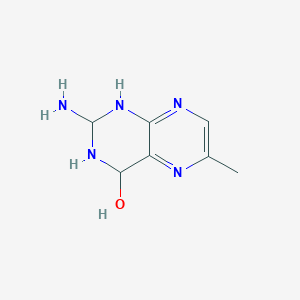
![N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide](/img/structure/B13778657.png)
